molecular formula C6H6BrNOS B11822894 (Z)-(5-Bromo-2-thienyl)ethanone oxime

(Z)-(5-Bromo-2-thienyl)ethanone oxime

Cat. No.: B11822894
M. Wt: 220.09 g/mol
InChI Key: GGNDYUAZNCRVDC-XBXARRHUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(5-Bromo-2-thienyl)ethanone oxime typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-Bromo-2-thienyl)ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Oxime derivatives with altered functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-(5-Bromo-2-thienyl)ethanone oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-(5-Bromo-2-thienyl)ethanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The bromine atom in the thiophene ring can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone
  • (Z)-Cyclopropyl(phenyl)methanone oxime
  • 5-Bromo-2-acetylthiophene oxime

Uniqueness

(Z)-(5-Bromo-2-thienyl)ethanone oxime is unique due to its specific combination of a bromine-substituted thiophene ring and an oxime group. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom enhances its potential for halogen bonding, while the oxime group provides versatility in forming hydrogen bonds and participating in various chemical reactions .

Properties

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

IUPAC Name

(NE)-N-[1-(5-bromothiophen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C6H6BrNOS/c1-4(8-9)5-2-3-6(7)10-5/h2-3,9H,1H3/b8-4+

InChI Key

GGNDYUAZNCRVDC-XBXARRHUSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)Br

Canonical SMILES

CC(=NO)C1=CC=C(S1)Br

Origin of Product

United States

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